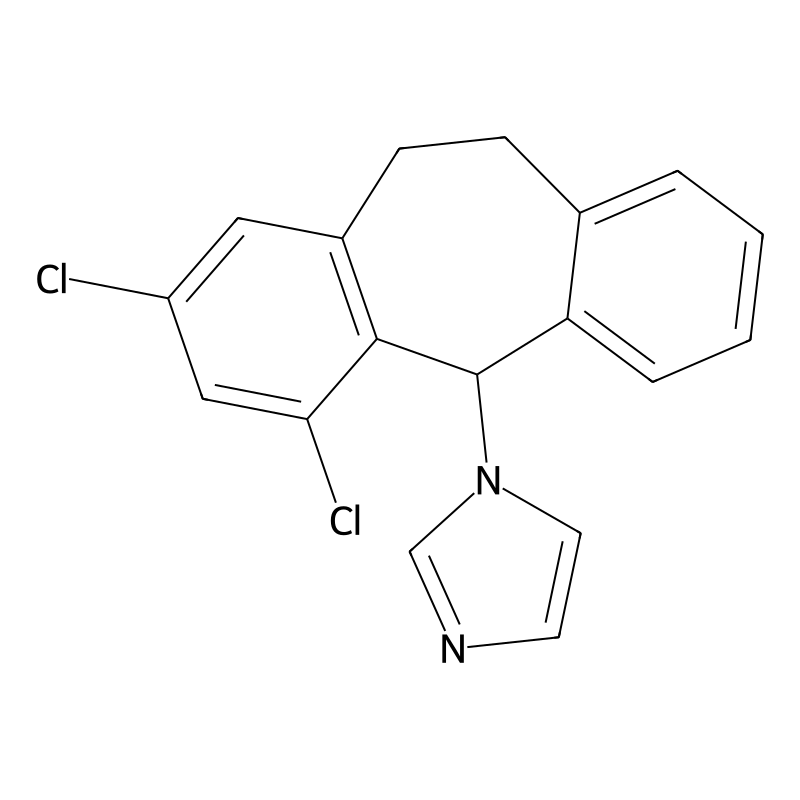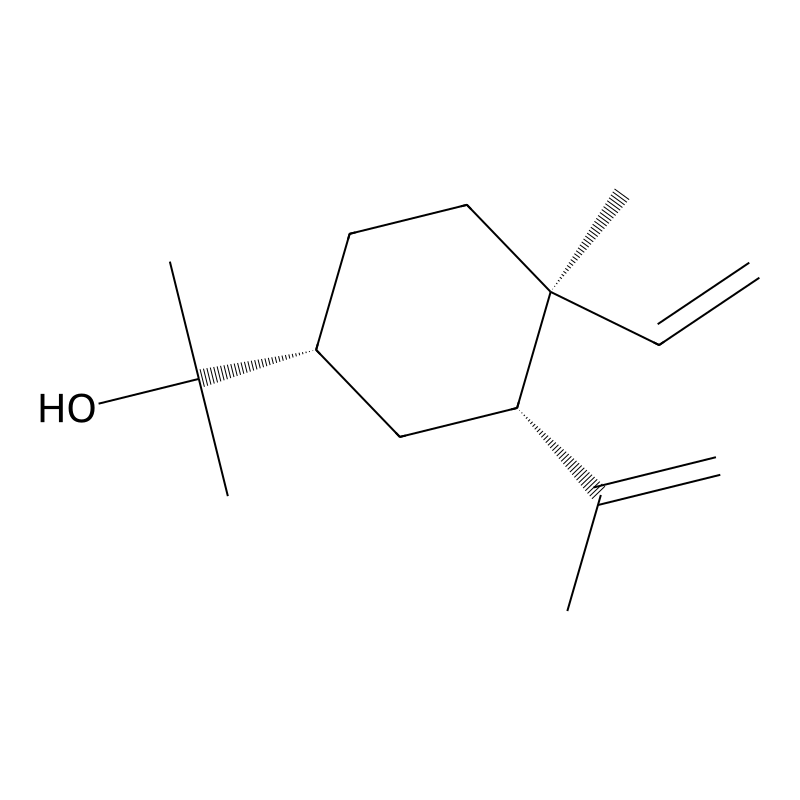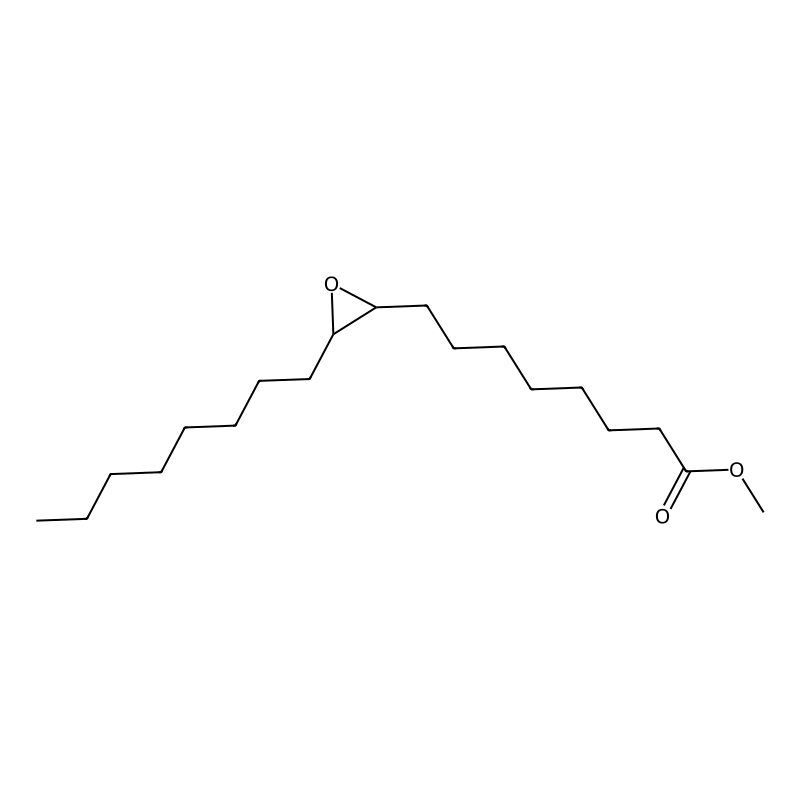Eberconazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
In Vitro Activity:
- Studies have shown Eberconazole to possess broad-spectrum antifungal activity against dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species . This makes it a potential candidate for treating various fungal skin infections, commonly known as dermatophytoses.
- Additionally, Eberconazole exhibits activity against yeasts like Candida and Malassezia species, suggesting its potential application in treating fungal infections beyond dermatophytes .
Efficacy and Safety:
- Clinical trials have evaluated Eberconazole's effectiveness and safety compared to other topical antifungals like miconazole, clotrimazole, terbinafine, and sertaconazole .
- These studies generally report favorable outcomes, highlighting Eberconazole's comparable efficacy and good tolerability profile compared to existing treatments .
Mechanism of Action:
- Similar to other imidazole antifungals, Eberconazole acts by inhibiting ergosterol biosynthesis. Ergosterol is a crucial component of the fungal cell membrane, and its deficiency disrupts membrane integrity, leading to fungal cell death .
Additional Properties:
- Emerging research suggests that Eberconazole might possess anti-inflammatory properties alongside its antifungal activity . This dual action could potentially offer additional benefits in managing fungal infections with associated inflammation.
Ongoing Research:
- While Eberconazole shows promise as a topical antifungal agent, further research is needed to explore its potential applications in treating other fungal infections beyond dermatophytoses. Additionally, investigations into its potential drug interactions and long-term safety profile are crucial for its optimal clinical implementation.
Eberconazole is a broad-spectrum antifungal agent belonging to the class of dibenzocycloheptenes. Its chemical formula is , and it exhibits both fungicidal and fungistatic properties depending on the concentration used. Eberconazole primarily targets dermatophytes, yeasts, and other fungi, making it effective for treating conditions such as dermatophytosis, candidiasis, and pityriasis. It is commonly formulated as a 1% topical cream under the trade name Ebernet, which was approved in Spain in 2015 and is also available in several Central American countries .
Eberconazole works by disrupting the fungal cell wall. It inhibits the enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane [, ]. Without ergosterol, the fungal cell wall becomes weak and leaky, leading to the death of the fungus [].
- Oxidation: Eberconazole can be oxidized under specific conditions, which may affect its efficacy and stability.
- Hydrolysis: The compound can hydrolyze to form various intermediates that are crucial for its synthesis .
- Reduction: The synthesis process involves reduction steps, particularly in the formation of key intermediates like 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid .
Eberconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis—a critical component of the fungal cell membrane. This inhibition leads to structural and functional changes in the membrane, resulting in fungal cell death at higher concentrations. Additionally, Eberconazole has demonstrated anti-inflammatory properties by inhibiting 5-lipoxygenase and cyclooxygenase-2 enzymes, which can be beneficial in treating inflamed cutaneous mycoses .
The synthesis of Eberconazole involves several key steps:
- Wittig Reaction: This initial step involves the reaction between 3,5-dichlorobenzaldehyde and a phosphonium ylide to produce an alkene intermediate.
- Reduction: The alkene is then reduced to form 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid.
- Formation of Final Compound: The final product is obtained through further reactions involving imidazole derivatives .
This multi-step synthesis allows for the production of Eberconazole in a controlled manner, ensuring high purity and efficacy.
Eberconazole is primarily used as a topical treatment for various fungal infections. Its applications include:
- Dermatophytosis: Effective against skin infections caused by dermatophytes.
- Candidiasis: Treats infections caused by Candida species.
- Pityriasis Versicolor: Addresses skin discoloration caused by fungal overgrowth .
The compound's anti-inflammatory properties also make it suitable for managing inflammatory symptoms associated with these conditions.
Studies have shown that Eberconazole has a favorable interaction profile with other antifungal agents. In comparative studies with clotrimazole and terbinafine, Eberconazole exhibited superior penetrative ability through synthetic membranes, indicating its potential for improved efficacy in topical formulations. The flux ratios of drug release were consistently higher for Eberconazole compared to its counterparts .
Moreover, its anti-inflammatory effects can enhance treatment compliance by alleviating discomfort associated with fungal infections.
Eberconazole shares structural similarities with other antifungal agents but possesses unique characteristics that enhance its efficacy. Here are some similar compounds:
| Compound Name | Chemical Structure Type | Unique Features |
|---|---|---|
| Clotrimazole | Imidazole derivative | Broad-spectrum antifungal; lower penetrative ability |
| Terbinafine | Allylamine derivative | Effective against dermatophytes; different mechanism |
| Ketoconazole | Imidazole derivative | Inhibits ergosterol synthesis; systemic use possible |
| Fluconazole | Triazole | Systemic antifungal; effective against Candida |
Eberconazole's unique dibenzocycloheptene moiety contributes to its enhanced penetration and lower variability in drug release compared to these similar compounds . This makes it a valuable option in topical antifungal therapy.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
ATC Code
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC17 - Eberconazole








